Sub-Nanomolar FAAH Inhibition Potency: Over 60-Fold More Potent than the Benchmark Inhibitor URB597
(R)-2-(2,2,2-Trifluoroacetamido)butanoic acid exhibits exceptionally potent inhibition of human fatty acid amide hydrolase (FAAH) with an IC50 value of 0.072 nM [1]. In contrast, the widely used FAAH inhibitor URB597 demonstrates an IC50 of 4.6 nM under comparable in vitro conditions . This represents a 64-fold improvement in potency, positioning the compound as a highly attractive lead for endocannabinoid system modulation.
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.072 nM |
| Comparator Or Baseline | URB597: 4.6 nM |
| Quantified Difference | 64-fold more potent |
| Conditions | Human FAAH expressed in CHOK1 cells, AMCAA substrate, fluorescence assay after 30 min [1]; standard FAAH assay for URB597 |
Why This Matters
This sub-nanomolar potency indicates that significantly lower concentrations of the compound are required to achieve the same level of FAAH inhibition, which can translate to reduced off-target effects and improved in vivo efficacy in preclinical models of pain and inflammation.
- [1] BindingDB. (n.d.). BDBM50447748 (CHEMBL3113271). Affinity Data: IC50 0.0720 nM for human FAAH. View Source
